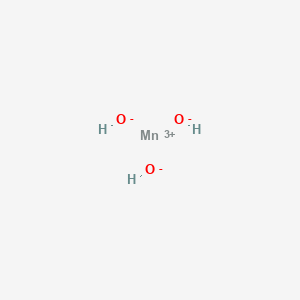
Manganese trihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese trihydroxide (Mn(OH)3) is a chemical compound that has gained attention in recent years due to its potential applications in various fields such as environmental remediation, energy storage, and catalysis. This compound is an important precursor for the synthesis of manganese oxide nanoparticles, which have unique properties that make them useful in several applications.
Wirkmechanismus
The mechanism of action of manganese trihydroxide is not fully understood, but it is believed to involve the adsorption and precipitation of heavy metals onto its surface. In energy storage applications, manganese trihydroxide acts as a cathode material, where it undergoes reversible redox reactions with lithium ions. In catalysis, manganese trihydroxide acts as a catalyst, where it promotes the oxidation of organic compounds through a variety of mechanisms.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of manganese trihydroxide. However, studies have shown that exposure to high levels of manganese can lead to neurological disorders, including Parkinson's disease. Therefore, it is important to handle manganese trihydroxide with caution and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using manganese trihydroxide in lab experiments include its low cost, high stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on manganese trihydroxide. These include exploring its potential applications in the fields of energy storage, catalysis, and environmental remediation, as well as investigating its toxicity and developing safer handling protocols. Additionally, further research is needed to fully understand the mechanism of action of manganese trihydroxide and its potential impact on human health and the environment.
Synthesemethoden
Manganese trihydroxide can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of manganese salts with a base such as sodium hydroxide or ammonium hydroxide. The hydrothermal method involves the reaction of manganese salts with water at high temperatures and pressures. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a solution.
Wissenschaftliche Forschungsanwendungen
Manganese trihydroxide has been extensively studied for its potential applications in the fields of environmental remediation, energy storage, and catalysis. In environmental remediation, manganese trihydroxide has been used to remove heavy metals from contaminated soils and water. In energy storage, manganese trihydroxide has been used as an electrode material for rechargeable batteries. In catalysis, manganese trihydroxide has been used as a catalyst for the oxidation of organic compounds.
Eigenschaften
CAS-Nummer |
1332-62-3 |
|---|---|
Produktname |
Manganese trihydroxide |
Molekularformel |
H3MnO3 |
Molekulargewicht |
105.96 g/mol |
IUPAC-Name |
manganese(3+);trihydroxide |
InChI |
InChI=1S/Mn.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI-Schlüssel |
ACNRYARPIFBOEZ-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Mn+3] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















